molecular formula C18H13N3O4 B11660703 (5E)-1-(furan-2-ylmethyl)-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(furan-2-ylmethyl)-5-(1H-indol-3-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11660703
M. Wt: 335.3 g/mol
InChI Key: ZBAFDTOUNFXOIZ-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a furan ring, an indole moiety, and a diazinane trione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 1H-indole-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with diazinane-2,4,6-trione under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the furan and indole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-[(THIOPHEN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE
  • (5E)-1-[(PYRIDIN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

Compared to similar compounds, (5E)-1-[(FURAN-2-YL)METHYL]-5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE stands out due to its unique combination of furan and indole moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and application.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C18H13N3O4/c22-16-14(8-11-9-19-15-6-2-1-5-13(11)15)17(23)21(18(24)20-16)10-12-4-3-7-25-12/h1-9,23H,10H2,(H,20,22,24)/b11-8+

InChI Key

ZBAFDTOUNFXOIZ-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=O)NC3=O)CC4=CC=CO4)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=O)NC3=O)CC4=CC=CO4)O)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.